molecular formula C22H17F3N4O3 B2478434 N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 955538-54-2

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2478434
CAS No.: 955538-54-2
M. Wt: 442.398
InChI Key: DBRGLJMHFWCCCS-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a small-molecule compound featuring a benzamide core linked to a substituted phenyl ring and an imidazo[1,2-b]pyridazine heterocycle. Key structural elements include:

  • Methoxy substituents: The 2-methoxy group on the phenyl ring and the 6-methoxy group on the imidazo[1,2-b]pyridazine may influence solubility and steric interactions.
  • Imidazo[1,2-b]pyridazine: This bicyclic heteroaromatic system is common in kinase inhibitors due to its ability to engage in hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O3/c1-31-18-7-6-13(17-12-29-19(26-17)8-9-20(28-29)32-2)11-16(18)27-21(30)14-4-3-5-15(10-14)22(23,24)25/h3-12H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRGLJMHFWCCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Imidazo[1,2-b]pyridazine moiety : This core structure is associated with various biological activities.
  • Methoxy groups : Present at specific positions, these groups may enhance solubility and biological interaction.
  • Trifluoromethyl group : This substituent is known to influence pharmacokinetics and receptor binding.

The molecular formula of the compound is C22H20N4O3C_{22}H_{20}N_{4}O_{3}, with a molecular weight of approximately 388.427 g/mol.

Research indicates that this compound primarily exerts its biological effects through the inhibition of the mammalian target of rapamycin (mTOR) pathway. This pathway plays a crucial role in regulating cell growth and proliferation. Key findings include:

  • Cell Cycle Arrest : The compound has been shown to induce G1-phase cell cycle arrest in various cancer cell lines, leading to reduced proliferation rates.
  • Inhibition of Key Proteins : It suppresses the phosphorylation of critical proteins such as AKT and S6, which are involved in cell survival and growth signaling pathways.

Biological Activity

The biological activities associated with this compound include:

  • Anticancer Activity : Studies suggest that it may act as an anticancer agent by targeting specific kinases involved in tumor progression. The structural features allow effective binding to these targets, modulating their activity.
  • Potential Antimicrobial Effects : While primarily studied for anticancer properties, compounds with similar imidazo[1,2-b]pyridazine structures have shown antimicrobial activity, indicating potential broader applications.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerInhibition of mTOR pathway
Cell Cycle ArrestInduction of G1-phase arrest
Protein Phosphorylation InhibitionSuppression of AKT/S6 phosphorylation

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of this compound:

  • In Vitro Studies : Research demonstrated that this compound effectively inhibited cancer cell proliferation in vitro across various cell lines, suggesting its potential as a therapeutic agent.
  • Structure-Activity Relationship (SAR) : Investigations into related imidazo[1,2-b]pyridazine derivatives have highlighted how modifications in structure can significantly impact biological activity. Such studies emphasize the importance of methoxy and trifluoromethyl substitutions in enhancing efficacy .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption characteristics and metabolic stability, which are critical for further development as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several imidazo[1,2-b]pyridazine and benzamide derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Differences Biological Target / Activity Physicochemical Data (if available)
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide Reference compound: Methoxy groups at phenyl and imidazopyridazine; benzamide backbone. Likely kinase inhibition (inferred from analogs) Not explicitly reported in evidence.
Ponatinib () Ethynyl linker between benzamide and imidazopyridazine; 4-methylpiperazine substituent. Bcr-Abl, FGFR, PDGFR, and SRC kinase inhibitor; FDA-approved for leukemia . Synthesized in-house; 10 mM stock in DMSO.
CT-721 () Chloro-substituted imidazopyridazine; dihydroindene-carboxamide backbone. Potent Bcr-Abl inhibitor; superior in vivo efficacy compared to ponatinib . Designed by Centaurus BioPharma Co., Ltd.
ND-12025 () Imidazo[2,1-b]thiazole core; phenoxy-pyridine substituent. Anti-proliferative activity; exact target unspecified. Prepared via modified carboxamide coupling.
1383619-76-8 () Pivalamide group replaces benzamide; 2-fluoro-5-methoxyphenyl on imidazopyridazine. Unreported in evidence; structural similarity suggests kinase-targeting potential. CAS listed; synthesis route not detailed.
946217-68-1 () Cyclopentanecarboxamide backbone; 2-chloro substituent on phenyl ring. Likely kinase inhibitor; chloro group may enhance lipophilicity. Purchasable via chemical suppliers.

Key Findings from Structural Comparisons

Backbone Modifications :

  • The benzamide backbone in the reference compound contrasts with pivalamide (1383619-76-8) and cyclopentanecarboxamide (946217-68-1). Benzamide derivatives often exhibit balanced solubility and binding affinity, while bulkier amides (e.g., pivalamide) may reduce metabolic clearance .
  • Ethynyl linkers in ponatinib and CT-721 enhance rigidity and may improve target engagement but could increase cytotoxicity risks .

Substituent Effects :

  • Methoxy groups in the reference compound likely improve aqueous solubility compared to chloro (946217-68-1) or trifluoromethyl (ponatinib) substituents.
  • The 6-methoxy group on imidazopyridazine may reduce off-target interactions compared to ethynyl-linked analogs like ponatinib .

Synthetic Accessibility: The reference compound’s methoxy groups could simplify synthesis compared to ponatinib’s ethynyl and piperazine motifs, which require multi-step coupling and purification .

Q & A

Q. What are the common synthetic routes for constructing the imidazo[1,2-b]pyridazine core in this compound?

The imidazo[1,2-b]pyridazine scaffold is typically synthesized via cyclization reactions. For example, a 2-aminopyridazine derivative can react with α-haloketones or α-haloesters under basic conditions (e.g., K₂CO₃ in DMF) to form the fused heterocycle. Substituents like methoxy groups are introduced either before cyclization or via post-functionalization using nucleophilic aromatic substitution .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoromethyl groups) is essential for confirming regiochemistry and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%, as noted in similar compounds). X-ray crystallography may resolve ambiguous stereoelectronic effects in the imidazopyridazine ring .

Q. How does the trifluoromethyl group influence the compound's physicochemical properties?

The -CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. Its electron-withdrawing nature also affects the electronic environment of the benzamide moiety, potentially modulating binding interactions in biological assays. Computational studies (e.g., DFT) can quantify these effects .

Advanced Research Questions

Q. What strategies optimize regioselective substitution on the imidazo[1,2-b]pyridazine ring?

Regioselectivity challenges arise due to the electron-rich nature of the pyridazine ring. Directed ortho-metalation (using LiTMP) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd catalysts) can target specific positions. Protecting groups (e.g., methoxy) may direct reactions to less activated sites .

Q. How can contradictory data in biological activity assays be resolved?

Discrepancies in IC₅₀ values across studies often stem from assay conditions (e.g., cell lines, protein concentrations). Standardize protocols using positive controls (e.g., known kinase inhibitors for kinase assays) and validate results via orthogonal methods (e.g., SPR for binding affinity, in vivo models for efficacy). Meta-analyses of structure-activity relationships (SAR) can identify critical substituents .

Q. What are the key considerations for scaling up synthesis while maintaining yield and purity?

Scale-up requires optimizing solvent systems (e.g., switching from DMF to acetonitrile for easier removal) and catalyst loading (e.g., reducing Pd catalyst from 5 mol% to 1 mol%). Continuous-flow reactors improve heat/mass transfer for exothermic cyclization steps. Purification via recrystallization (vs. column chromatography) enhances throughput .

Q. How do solvent effects influence the stability of the benzamide moiety during synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates via hydrogen bonding but may promote hydrolysis of the benzamide under acidic/basic conditions. Kinetic studies (monitored by HPLC) can identify optimal pH and temperature ranges (e.g., pH 6–7, 60–80°C) to minimize degradation .

Methodological Guidance

  • Synthesis Optimization Example :
    For the methoxyimidazo[1,2-b]pyridazine intermediate, use 2-amino-6-methoxypyridazine and ethyl bromopyruvate in DMF with K₂CO₃ (1.2 eq) at 80°C for 12 hours. Purify via silica gel chromatography (hexane/EtOAc 3:1) to achieve >90% yield .

  • Data Contradiction Analysis Framework :

    • Compare assay conditions (e.g., ATP concentration in kinase assays).
    • Perform molecular docking to assess binding pose consistency.
    • Validate using isothermal titration calorimetry (ITC) for thermodynamic profiling .

Key Structural and Synthetic Insights

Feature Considerations References
Imidazo[1,2-b]pyridazineSusceptible to electrophilic substitution at C3; use Br₂ in AcOH for bromination
TrifluoromethylbenzamideIntroduce via Schotten-Baumann reaction with 3-(trifluoromethyl)benzoyl chloride
Methoxy groupsInstall via SNAr with NaOMe or protect with BOC during cyclization

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